4-((Furan-2-ylmethyl)sulfonyl)-1-((2-methoxyphenyl)sulfonyl)piperidine
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Overview
Description
4-((Furan-2-ylmethyl)sulfonyl)-1-((2-methoxyphenyl)sulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with furan-2-ylmethyl and 2-methoxyphenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Furan-2-ylmethyl)sulfonyl)-1-((2-methoxyphenyl)sulfonyl)piperidine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Furan-2-ylmethyl Group: This step involves the reaction of the piperidine derivative with furan-2-ylmethyl sulfonyl chloride under basic conditions.
Attachment of the 2-Methoxyphenylsulfonyl Group: The final step involves the sulfonylation of the intermediate with 2-methoxyphenylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((Furan-2-ylmethyl)sulfonyl)-1-((2-methoxyphenyl)sulfonyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Furanones and sulfoxides.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((Furan-2-ylmethyl)sulfonyl)-1-((2-methoxyphenyl)sulfonyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-((Furan-2-ylmethyl)sulfonyl)-1-((2-methoxyphenyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The furan and sulfonyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-((Furan-2-ylmethyl)sulfonyl)piperidine: Lacks the 2-methoxyphenylsulfonyl group.
1-((2-Methoxyphenyl)sulfonyl)piperidine: Lacks the furan-2-ylmethyl group.
4-((Furan-2-ylmethyl)sulfonyl)-1-phenylsulfonylpiperidine: Similar structure but with a phenylsulfonyl group instead of 2-methoxyphenylsulfonyl.
Uniqueness
4-((Furan-2-ylmethyl)sulfonyl)-1-((2-methoxyphenyl)sulfonyl)piperidine is unique due to the presence of both furan-2-ylmethyl and 2-methoxyphenylsulfonyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
4-(furan-2-ylmethylsulfonyl)-1-(2-methoxyphenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO6S2/c1-23-16-6-2-3-7-17(16)26(21,22)18-10-8-15(9-11-18)25(19,20)13-14-5-4-12-24-14/h2-7,12,15H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAKQFMDGNSBHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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